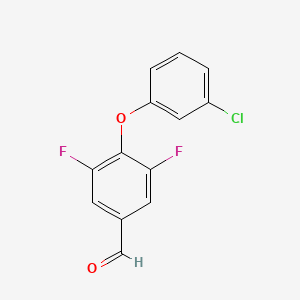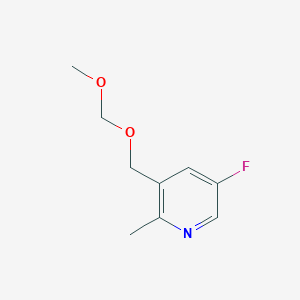
5,6-Dihydro-2h-pyran-3-carboxaldehyde oxime
Descripción general
Descripción
5,6-Dihydro-2H-pyran-3-carboxaldehyde oxime is an organic compound with the molecular formula C6H9NO2 It is a derivative of 5,6-dihydro-2H-pyran-3-carboxaldehyde, where the aldehyde group is converted to an oxime
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-2H-pyran-3-carboxaldehyde oxime typically involves the reaction of 5,6-dihydro-2H-pyran-3-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the formation of the oxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydro-2H-pyran-3-carboxaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Aplicaciones Científicas De Investigación
5,6-Dihydro-2H-pyran-3-carboxaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 5,6-dihydro-2H-pyran-3-carboxaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The specific pathways and targets depend on the context of its application, such as its use in pharmaceuticals or as a chemical intermediate.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydro-2H-pyran-3-carboxaldehyde: The parent compound, which lacks the oxime group.
2H-Pyran-3-carboxaldehyde: A similar compound with a different degree of saturation.
3,6-Dihydro-2H-pyran-5-carbaldehyde: Another structural isomer with different functional group positioning.
Uniqueness
5,6-Dihydro-2H-pyran-3-carboxaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound and other similar molecules. This makes it a valuable intermediate in organic synthesis and a candidate for various research applications.
Propiedades
Número CAS |
71365-12-3 |
|---|---|
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
N-(3,6-dihydro-2H-pyran-5-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C6H9NO2/c8-7-4-6-2-1-3-9-5-6/h2,4,8H,1,3,5H2 |
Clave InChI |
DSQLDURTQNEHJO-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(=C1)C=NO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(3-Pyridinylcarbonyl)-4-{[4-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B8353178.png)

![N-(2-Chloro-4-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine-4-amine](/img/structure/B8353188.png)
![2-[3-(Imidazol-1-yl)propylamino]-2-methyl-1-propanol](/img/structure/B8353191.png)




![4-[[[[3-(Dimethylamino)propyl]amino]carbonyl]methyl]benzenemethanamine](/img/structure/B8353240.png)
